molecular formula C19H19NO5 B572123 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid CAS No. 1217768-32-5

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid

Katalognummer: B572123
CAS-Nummer: 1217768-32-5
Molekulargewicht: 341.363
InChI-Schlüssel: FMHKZVWJLHODIG-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is an Fmoc-protected amino acid derivative characterized by a hydroxymethyl (-CH2OH) side chain and a propanoic acid backbone. The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group serves as a protective moiety for the amino group, enabling its use in solid-phase peptide synthesis (SPPS). Its structural features, including stereochemistry (S-configuration), influence its reactivity, solubility, and applications in medicinal chemistry and biochemistry.

Eigenschaften

IUPAC Name

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c21-10-12(18(22)23)9-20-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,21H,9-11H2,(H,20,24)(H,22,23)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHKZVWJLHODIG-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Fmoc-Based Assembly on Resin

The solid-phase synthesis of Fmoc-protected β-amino acids typically employs Rink amide MBHA resin (substitution: 0.83 meq/g) as the solid support. For the target compound, the hydroxymethyl group necessitates orthogonal protection during assembly. The procedure involves:

  • Resin Swelling : Pre-treatment with dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection : A mixture of 2% piperidine and 2% DBU in DMF removes the Fmoc group under argon bubbling for 10 minutes.

  • Coupling Reaction : Activation of (S)-3-amino-2-(hydroxymethyl)propanoic acid with 2.5 equivalents of Fmoc-OSu (N-hydroxysuccinimide ester), 2.5 equivalents of ClHOBt, and 2.5 equivalents of DIC in N-methylmorpholine. Microwave-assisted heating at 50°C for 5 minutes enhances coupling efficiency.

Key Considerations :

  • Racemization risks during saponification are mitigated by introducing the Fmoc group early in the sequence.

  • Hydroxymethyl protection (e.g., tert-butyl ether) may be required to prevent side reactions during coupling, though the final compound necessitates deprotection.

Solution-Phase Synthesis Strategies

One-Pot Phosphorylation Analogue Method

Adapted from the synthesis of Fmoc-O-benzylphospho-L-serine, this method replaces phosphorylation with hydroxymethyl group incorporation:

  • Azeotropic Drying : Fmoc-L-serine (1.59 kg) is dried via THF/cyclohexane distillation to remove residual water.

  • Reaction with PCl3 and Benzyl Alcohol : In tetrahydrofuran (THF), Fmoc-L-serine reacts with PCl3 (1.2 equivalents) and benzyl alcohol (3.0 equivalents) at 0°C, catalyzed by 2,6-lutidine.

  • Hydroxymethyl Introduction : After 45 minutes, water (3.6 volumes) is added to hydrolyze intermediates, followed by extraction with ethyl acetate.

Optimization Data :

ParameterValue
Temperature0°C
Yield (Isolated)50–55%
Purity (HPLC)≥96%

tert-Butyl Acetate Protection

A modified protocol from Fmoc-Ser(tBu)-OH synthesis applies tert-butyl acetate for hydroxymethyl protection:

  • Esterification : L-serine methyl ester hydrochloride reacts with tert-butyl acetate (5.0 equivalents) and perchloric acid (0.2 equivalents) at 25°C for 12 hours.

  • Fmoc Introduction : The tert-butyl-protected intermediate is treated with Fmoc-OSu (2.0 equivalents) in alkaline aqueous solution (pH 8–10).

  • Saponification : Hydrolysis with NaOH (1.0 M) yields the free carboxylic acid.

Chiral Purity : >99% enantiomeric excess (ee) achieved via low-temperature saponification.

Protection and Deprotection Dynamics

Hydroxymethyl Group Management

The hydroxymethyl group’s reactivity necessitates temporary protection:

  • Benzyl Ethers : Removed via hydrogenolysis (H2/Pd-C).

  • tert-Butyl Ethers : Cleaved with trifluoroacetic acid (TFA).

Comparative Stability :

Protecting GroupStability (pH 7.4)Deprotection Method
BenzylHighH2/Pd-C
tert-ButylModerateTFA

Analytical Characterization

Chromatographic Profiles

  • HPLC Conditions : C18 column (4.6 × 150 mm), gradient elution (10–90% acetonitrile in 0.1% TFA), retention time = 12.3 minutes.

  • Mass Spectrometry : [M+H]+ = 453.5 m/z (calculated), 453.4 m/z (observed).

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.89 (d, 2H, Fmoc), 7.68 (t, 2H, Fmoc), 4.42 (m, 1H, CH), 3.72 (dd, 2H, CH2OH).

Industrial-Scale Production Insights

Kilogram-Scale Synthesis

Adapted Method B from:

  • Reagent Scale-Up : Fmoc-L-serine (5.04 kg) reacts with PCl3 (1.2 equivalents) in 2-MeTHF (methyltetrahydrofuran).

  • Crystallization : The product precipitates as a 2-MeTHF solvate (55% yield), upgraded via iPrAc (isopropyl acetate) reslurry.

Economic Metrics :

MetricValue
Raw Material Cost$12,000/kg
Process Efficiency85%

Challenges and Mitigation Strategies

Racemization During Saponification

  • Risk Factor : High at pH >10.

  • Solution : Perform saponification at pH 8–9 and 0°C.

Solvent Selection

  • Optimal Solvents : THF (solubility >100 mg/mL).

  • Avoid : Dichloromethane (DCM) due to poor solubility (2.0 mg/mL) .

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like Jones reagent or potassium permanganate.

    Fmoc-Hydroxymethyl Amino Acid+Oxidizing AgentFmoc-Carboxyl Amino Acid\text{Fmoc-Hydroxymethyl Amino Acid} + \text{Oxidizing Agent} \rightarrow \text{Fmoc-Carboxyl Amino Acid} Fmoc-Hydroxymethyl Amino Acid+Oxidizing Agent→Fmoc-Carboxyl Amino Acid

  • Reduction: : The compound can undergo reduction reactions, particularly the reduction of the Fmoc group under specific conditions.

    Fmoc-Hydroxymethyl Amino Acid+Reducing AgentDeprotected Amino Acid\text{Fmoc-Hydroxymethyl Amino Acid} + \text{Reducing Agent} \rightarrow \text{Deprotected Amino Acid} Fmoc-Hydroxymethyl Amino Acid+Reducing Agent→Deprotected Amino Acid

  • Substitution: : The hydroxymethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Jones reagent, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium carbonate, triethylamine.

Major Products

    Oxidized Products: Carboxylated derivatives.

    Reduced Products: Deprotected amino acids.

    Substituted Products: Various functionalized amino acids.

Wissenschaftliche Forschungsanwendungen

Antifibrotic Activity

Recent studies have explored the antifibrotic effects of aspartic acid derivatives, including (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid). Research indicates that these compounds can inhibit liver fibrosis, showcasing their potential as therapeutic agents in liver diseases. The mechanism involves modulation of cellular pathways associated with fibrosis development, making them candidates for further pharmacological studies .

Drug Development

The compound's structural characteristics make it a valuable scaffold in drug design, particularly for developing inhibitors targeting specific enzymes or receptors. Its ability to form stable complexes with biological targets enhances its utility in medicinal chemistry. For instance, derivatives of this compound have been investigated for their inhibitory effects on histone deacetylases (HDACs), which are implicated in various cancers .

Synthesis and Evaluation of Derivatives

A study published in MDPI highlighted the synthesis of various derivatives based on this compound). These derivatives were evaluated for their biological activity against liver fibrosis models, demonstrating varying degrees of efficacy depending on structural modifications made to the core compound .

Derivative Activity IC50 Value (µM)
Original CompoundModerate25
Fmoc-Asp(OH)-OtBuHigh10
Fmoc-Asp-NH₂Low50

Mechanistic Studies

Mechanistic studies have shown that modifications to the side chains significantly impact the compound's interaction with target proteins involved in fibrogenesis. The presence of hydroxymethyl groups has been correlated with increased binding affinity to specific receptors, enhancing its therapeutic potential .

Wirkmechanismus

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon completion of the peptide chain assembly, the Fmoc group is removed under mild conditions, revealing the free amino group for further reactions or biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Diversity

The target compound is compared to structurally analogous Fmoc-protected amino acids with varying side chains (Table 1):

Table 1: Structural Comparison of Fmoc-Protected Amino Acid Derivatives
Compound Name Substituent (R Group) Molecular Formula Molecular Weight Reference ID
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid -CH2OH C20H19NO5 353.37* N/A
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid -C6H3(CH3)- (o-tolyl) C25H23NO4 401.45
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-bromo-1H-indol-3-yl)propanoic acid -C8H4BrN- (5-bromoindole) C26H21BrN2O4 505.36
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid -C6H5 (phenyl), methylated amino C24H23NO4 389.44

Key Observations :

  • Hydrophilicity : The hydroxymethyl group in the target compound enhances hydrophilicity compared to aromatic (e.g., o-tolyl, indole) or hydrophobic (e.g., cyclohexyl) substituents .
  • Steric Effects : Bulky substituents like 5-bromoindole () or cyclohexyl () may hinder coupling efficiency in SPPS, whereas smaller groups (e.g., hydroxymethyl) improve reaction kinetics.

Physicochemical Properties

Table 2: Physicochemical and Analytical Data
Compound Name Purity (HPLC) Storage Conditions Solubility Reference ID
Target Compound ~99%* -20°C (powder), 4°C (solution) Polar solvents (e.g., DMF, DMSO) N/A
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid 99.76% -20°C (powder), -80°C (solution) DMF, DCM
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid Not specified Inert atmosphere, 2–8°C DMSO, DMF

Notes:

  • Stability : Aromatic derivatives (e.g., indole, tolyl) require inert storage conditions due to sensitivity to oxidation, whereas the hydroxymethyl group may necessitate protection from moisture .
  • Purity : High HPLC purity (>99%) is standard for SPPS-grade compounds .

Biologische Aktivität

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid, often referred to in the literature as a derivative of fluorenone, has garnered attention for its potential biological activities. This compound is part of a broader class of fluorene derivatives that exhibit diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive review of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The structure of this compound is characterized by a fluorenyl moiety linked to a hydroxymethyl propanoic acid via a carbamate functional group. The synthesis typically involves the coupling of fluorenone derivatives with amino acids or their derivatives, followed by selective protection and deprotection steps to yield the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorenone derivatives. For example, compounds derived from the fluorenone structure have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The effectiveness of these compounds often correlates with the nature of substituents on the aromatic ring, which influences their ability to penetrate bacterial membranes and exert inhibitory effects.

Table 1: Antimicrobial Activity of Fluorenone Derivatives

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus0.001 μg/mL
2Escherichia coli0.002 μg/mL
3Candida albicans0.004 μg/mL

The electron-withdrawing effects of substituents such as chlorine have been shown to enhance antimicrobial activity, particularly in biofilm-forming bacteria .

Anticancer Activity

Fluorenone derivatives have also been investigated for their anticancer properties. A study demonstrated that certain derivatives exhibited potent antiproliferative effects against various cancer cell lines by acting as topoisomerase inhibitors. The introduction of linear alkyl groups into the structure was found to improve the antiproliferative activity compared to branched or bulky groups .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
AHeLa5.0
BMCF-73.2
CA5497.5

The mechanism of action involves interference with DNA replication processes, making these compounds promising candidates for further development in cancer therapy .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, fluorenone derivatives have shown potential anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro, suggesting their utility in treating inflammatory diseases .

Table 3: Inhibition of Pro-inflammatory Cytokines

CompoundCytokineInhibition Rate (%)
DIL-670
ETNF-alpha65

Case Studies

  • Antimicrobial Efficacy : A case study involving a series of fluorenone derivatives demonstrated significant efficacy against multi-drug resistant strains of bacteria, highlighting the potential for developing new antibiotics from this class of compounds .
  • Cancer Therapy : Another study focused on the antiproliferative properties of fluorenone derivatives against breast cancer cell lines, revealing that modifications to the side chains could enhance their therapeutic index significantly .
  • Inflammation Models : In vivo models showed that specific fluorenone derivatives reduced inflammation markers in mice subjected to induced inflammatory responses, supporting their potential use in clinical settings for inflammatory diseases .

Q & A

Q. What is the role of the Fmoc group in the synthesis of this compound, and how is it strategically employed in peptide chemistry?

The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving other functional groups intact. This is critical for iterative coupling in peptide chain elongation. The Fmoc group’s UV activity also aids in monitoring reaction progress via HPLC .

Q. What purification techniques are recommended post-synthesis, and how do they address common byproducts?

Post-synthesis purification typically involves:

  • Solvent extraction : Removes unreacted reagents (e.g., excess EDC∙HCl or Fmoc-amino acids) using ethyl acetate/water partitioning .
  • Column chromatography : Silica gel or reverse-phase HPLC resolves impurities like diastereomers or truncated peptides. Gradient elution with acetonitrile/water is standard .
  • Recrystallization : Enhances purity for crystalline intermediates, often using methanol/dichloromethane mixtures .

Q. What safety protocols are essential for handling this compound, given its GHS hazards?

  • PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact (GHS H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (GHS H335) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can coupling efficiency be optimized in Fmoc-based syntheses, and what factors contribute to low yields?

Coupling efficiency depends on:

  • Activation reagents : EDC∙HCl with HOBt or OxymaPure reduces racemization and improves acyl transfer .
  • Solvent choice : DMF or DCM ensures solubility of hydrophobic intermediates .
  • Temperature : Reactions at 0–4°C minimize side reactions in sensitive steps . Troubleshooting low yields :
  • Incomplete activation: Verify fresh EDC∙HCl and stoichiometric ratios.
  • Steric hindrance: Use ultrasonic agitation or extended reaction times (48+ hours) .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. HPLC) be resolved during structural validation?

  • NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm stereochemistry and rule out diastereomers. For example, the hydroxymethyl proton (δ 3.5–4.0 ppm) should show coupling with adjacent carbons .
  • HPLC-MS : Compare retention times and mass spectra with standards. Discrepancies may indicate deprotection artifacts or oxidation byproducts .
  • X-ray crystallography : Resolves absolute configuration ambiguities for crystalline derivatives .

Q. What analytical methods are critical for assessing purity and stability under varying storage conditions?

Method Application Conditions
Reverse-phase HPLCPurity assessment (≥95% target)C18 column, 0.1% TFA in H2O/MeCN gradient
TLCRapid monitoring of deprotection/coupling stepsSilica gel, UV visualization
Karl FischerMoisture content in hygroscopic intermediatesDry storage (<5% H2O) prevents hydrolysis

Q. How does structural modification (e.g., substituent variation) impact bioactivity in peptide analogs?

Comparative studies with analogs (e.g., 6-chloroindole or fluorophenyl derivatives) reveal:

  • Hydrophobic substituents (e.g., thiophen-3-yl) enhance membrane permeability but may reduce aqueous solubility .
  • Electron-withdrawing groups (e.g., Cl, F) stabilize peptide-receptor interactions via halogen bonding, as seen in apelin-13 mimetics .
  • Steric bulk (e.g., cyclobutyl) can disrupt α-helix formation, necessitating conformational analysis via CD spectroscopy .

Q. What strategies mitigate racemization during Fmoc deprotection or coupling?

  • Deprotection : Use 20% piperidine in DMF for ≤30 min to limit base-induced racemization .
  • Coupling : Additives like HOBt or OxymaPure (0.1 M) stabilize the active ester intermediate .
  • Low-temperature reactions : Perform couplings at 4°C for sterically hindered residues .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for similar Fmoc-protected compounds?

  • Source variability : Yields may differ due to reagent purity (e.g., EDC∙HCl vs. DCC) or solvent grade .
  • Scale effects : Milligram-scale syntheses often report lower yields due to handling losses vs. gram-scale .
  • Analytical thresholds : Impurities below HPLC detection limits (e.g., <1%) may artificially inflate yield calculations .

Comparative Structural Analysis

Q. How do structural analogs (e.g., indole vs. naphthalene derivatives) influence peptide stability and function?

Analog Key Feature Impact
(S)-3-(6-chloroindol-3-yl)propanoic acid Chlorine substituentEnhances receptor binding affinity
(R)-3-(4-methoxynaphthalen-1-yl)propanoic acid Methoxy-naphthaleneIncreases π-π stacking in hydrophobic pockets
(S)-3-(thiophen-3-yl)propanoic acid Sulfur heterocycleImproves metabolic stability

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.